molecular formula C18H27BO4 B2613617 Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate CAS No. 1365610-75-8

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate

Cat. No.: B2613617
CAS No.: 1365610-75-8
M. Wt: 318.22
InChI Key: MICUUJMNIFAKSC-UHFFFAOYSA-N
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Description

This compound is a chemical intermediate often used in pharmaceutical and chemical industries . It is typically a colorless oily substance at room temperature .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Ethyl tert-butyl ether (ETBE), a compound related to the chemical structure of interest, has been studied for its environmental impact and biodegradation processes. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism with alkanes have been identified, suggesting potential pathways for mitigating environmental pollution caused by ether oxygenates like ETBE in soil and groundwater. These findings highlight the environmental relevance of compounds structurally related to Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate and their potential applications in environmental bioremediation (Thornton et al., 2020).

Chemical Synthesis and Material Science

  • Benzoxaboroles, compounds related to the boron-containing moiety in this compound, are recognized for their versatile applications in organic synthesis and material science. They serve as building blocks, protecting groups, and have biological activities, demonstrating the chemical versatility and potential application areas of compounds containing boron-related structures (Adamczyk-Woźniak et al., 2009).

Potential Applications in Organic Electronics

  • The study of organic thermoelectric materials, particularly focusing on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, showcases the potential of boron-containing compounds and related structures in developing advanced materials for electronic applications. These materials exhibit promising thermoelectric properties, indicating the relevance of research on compounds like this compound in the field of organic electronics (Yue & Xu, 2012).

Reproductive and Developmental Toxicity Studies

  • While studies directly addressing this compound were not found, research on ethyl t-butyl ether (ETBE) provides insights into the reproductive and developmental toxicity of similar compounds. These studies contribute to the understanding of the toxicological profile of related substances, aiding in the assessment and regulation of their safe use (Peyster, 2010).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO4/c1-6-21-16(20)9-7-8-14-10-12-15(13-11-14)19-22-17(2,3)18(4,5)23-19/h10-13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICUUJMNIFAKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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